![molecular formula C20H25N5O3 B2522651 9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-70-8](/img/structure/B2522651.png)

9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

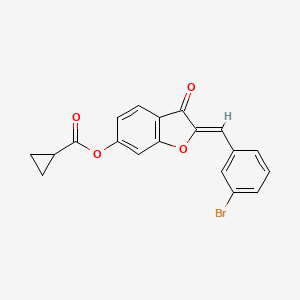

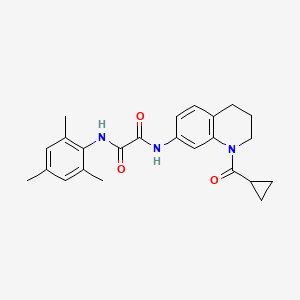

The compound “9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a methoxyphenyl group .Chemical Reactions Analysis

Chemical modifications at the pyrimidine ring have been attempted with the aim of improving the antiretroviral activity . In particular, replacement of the aliphatic group with the phenyl moiety at the terminus of N-1 side chain can enhance the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Wissenschaftliche Forschungsanwendungen

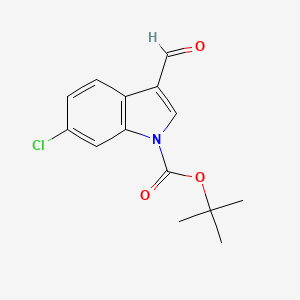

The compound belongs to the class of furocoumarins, which are heterocyclic compounds found in various natural products. Furocoumarins exhibit significant biological activity and are commonly used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases .

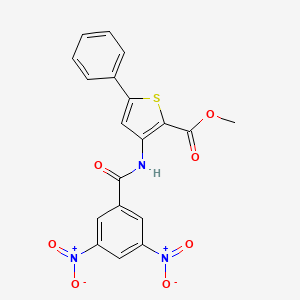

Anticancer Properties

Research suggests that furocoumarins, including VU0489945-1, possess anticancer properties. They may inhibit tumor cell growth and proliferation, making them potential candidates for cancer therapy. Further investigations are needed to understand their precise mechanisms of action and evaluate their efficacy against specific cancer types .

Photodynamic Therapy (PDT)

Furocoumarins, when activated by light, can induce phototoxic effects. In photodynamic therapy (PDT), these compounds are administered to patients, followed by exposure to light. The activated furocoumarins generate reactive oxygen species, leading to cell damage and apoptosis. PDT is used for various conditions, including skin cancers and precancerous lesions .

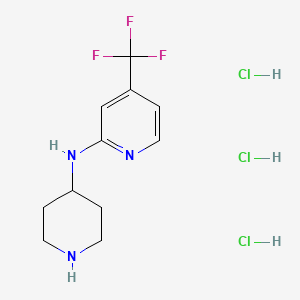

Antiviral Activity

Some furocoumarins exhibit antiviral properties. They may interfere with viral replication or entry into host cells. Research has explored their potential against herpes viruses, HIV, and other viral infections. VU0489945-1 could be investigated further for its antiviral effects .

Anti-Inflammatory Effects

Furocoumarins have been studied for their anti-inflammatory activity. They may modulate immune responses and reduce inflammation. Investigating VU0489945-1’s impact on inflammatory pathways could provide valuable insights for drug development .

Skin Disorders

Given their PUVA therapy applications, furocoumarins like VU0489945-1 may find use in treating skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Their ability to selectively target skin cells makes them promising candidates for topical treatments .

Photosensitization in Agriculture

Furocoumarins can also be used in agriculture. When applied to plants, they sensitize them to UV light, leading to phototoxic effects on pests and pathogens. This approach minimizes the need for chemical pesticides .

Future Research

To fully unlock the potential of VU0489945-1, further studies are warranted. Investigating its pharmacokinetics, toxicity, and specific molecular targets will guide its development for therapeutic applications.

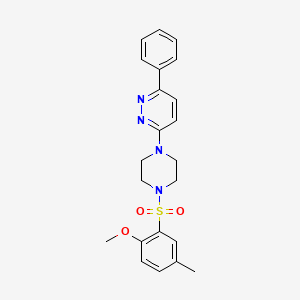

Wirkmechanismus

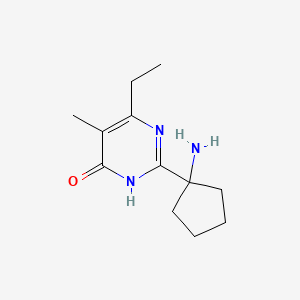

The compound is a potential inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Eigenschaften

IUPAC Name |

9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-8-6-7-9-15(14)28-4/h6-9,13H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOUKWXDRARWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)